N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040632-80-1
Cat. No.: VC11930564
Molecular Formula: C26H22N4OS
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-80-1 |
|---|---|
| Molecular Formula | C26H22N4OS |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C26H22N4OS/c1-17-10-11-22(18(2)14-17)28-25(31)16-32-26-24-15-23(29-30(24)13-12-27-26)21-9-5-7-19-6-3-4-8-20(19)21/h3-15H,16H2,1-2H3,(H,28,31) |
| Standard InChI Key | IARPOEROQQXABH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)C |
Introduction
Potential Applications
Given its structural features:
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Pharmacological Activity:
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The pyrazolo[1,5-a]pyrazine scaffold is known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
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The naphthalene group may enhance lipophilicity and membrane permeability, improving bioavailability.
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Sulfanyl-acetamide derivatives have been explored for their roles as enzyme inhibitors (e.g., proteases or kinases).
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Drug Design:
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The compound could be a candidate for molecular docking studies to assess its interaction with specific protein targets.
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Its heterocyclic core may serve as a lead structure for further optimization in pharmaceutical research.
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Material Science:
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Aromatic and heterocyclic compounds like this are sometimes used in organic electronics or as ligands in coordination chemistry.
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Synthesis Pathways
While the exact synthesis method for this compound is not provided in the results, a plausible approach would involve:
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Functionalizing the naphthalene ring to introduce the pyrazolo[1,5-a]pyrazine moiety.
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Coupling the sulfanyl-acetamide group via thiol chemistry.
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Introducing the N-(2,4-dimethylphenyl) group through an amide bond formation using standard peptide coupling reagents.
Analytical Characterization
To confirm the structure of such a compound, standard techniques would include:
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NMR Spectroscopy: For structural elucidation (e.g., and ).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like sulfanyl and amide linkages.
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X-Ray Crystallography: If crystalline, for precise 3D structural determination.
Comparative Table of Related Compounds
| Feature | N-(2,4-dimethylphenyl)-... | Related Pyrazolo Compounds | Related Acetamides |
|---|---|---|---|
| Core Scaffold | Pyrazolo[1,5-a]pyrazine | Pyrazole or triazole derivatives | Phenylacetamides |
| Biological Activity | Potentially broad | Antifungal, anticancer | Anticonvulsant |
| Lipophilicity | High | Moderate | Moderate |
| Synthetic Challenges | Multi-step synthesis | Moderate | Simple |
Research Gaps and Future Directions
Given the lack of direct research data on this compound:
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Conducting in silico studies (e.g., molecular docking) could identify potential biological targets.
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Synthesizing and testing the compound in vitro would help evaluate its pharmacological properties.
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Exploring structure-activity relationships (SAR) could optimize its efficacy and reduce toxicity.
If additional information becomes available or specific data is required on this compound's synthesis or bioactivity, further targeted research would be necessary.
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